An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identity and Properties
1-Phenyl-1H-pyrazole-4-carbaldehyde, with the CAS Number 54605-72-0 , is a pale yellow solid that serves as a crucial intermediate in the synthesis of a wide array of chemical entities.[1][2] Its unique molecular structure, featuring a pyrazole ring substituted with a phenyl group at the 1-position and a formyl group at the 4-position, imparts it with significant reactivity and utility in developing novel compounds.[1][2]
Table 1: Physicochemical Properties of 1-Phenyl-1H-pyrazole-4-carbaldehyde
| Property | Value | References |
| CAS Number | 54605-72-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Pale yellow solid | [1][2] |
| Melting Point | 84-88 °C | |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
| SMILES String | O=Cc1cnn(c1)-c2ccccc2 | |
| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N |
Section 2: Synthesis Methodologies
The synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8][9][10] This powerful formylation method allows for the direct introduction of a formyl group onto the pyrazole ring, a critical step in building molecular complexity.
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes.[5][6][7][8][9][10] The reaction typically involves the treatment of a suitable precursor, such as an acetophenone phenylhydrazone, with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[5][6][8] This process not only facilitates the formylation but also drives the cyclization to form the pyrazole ring in a one-pot synthesis.[5][8] The choice of anhydrous conditions is critical, as the presence of water can hinder the formation of the desired product.[8]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) with constant stirring.[9] Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.[9]
-
Reaction with Hydrazone: Cool the freshly prepared Vilsmeier reagent to 5°C. To this, add the appropriate acetophenone phenylhydrazone precursor.[9]
-
Heating and Work-up: Stir the reaction mixture for 30 minutes and then heat it on a water bath for several hours (typically 4-17 hours, depending on the substrate).[8][9]
-
Neutralization and Isolation: After the reaction is complete, pour the mixture into crushed ice and neutralize it with a sodium carbonate solution.[9] The resulting precipitate is the crude 1-Phenyl-1H-pyrazole-4-carbaldehyde.
-
Purification: The crude product can be filtered, dried, and purified by column chromatography or recrystallization to yield the pure compound.[11]
The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring. The self-validating nature of this protocol is evidenced by its widespread use and high yields reported in numerous studies.[8]
Caption: Vilsmeier-Haack synthesis workflow.
While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes exist. These include palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are particularly useful for introducing various substituents at other positions of the pyrazole ring.[11][12] These methods offer versatility in creating a diverse library of pyrazole derivatives for further investigation.[11][12]
Section 3: Spectroscopic Characterization
The structural elucidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of the synthesized compounds.
Table 2: Representative Spectroscopic Data for 1-Phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Technique | Key Signals and Interpretations | References |
| ¹H NMR | δ 9.8-9.9 ppm (s, 1H, CHO), δ 8.2-8.5 ppm (s, 1H, pyrazole-H5), δ 7.2-7.8 ppm (m, Ar-H) | [6][13][14] |
| ¹³C NMR | δ 187.0 ppm (C=O), δ 160.0-161.0 ppm (pyrazole-C3), δ 105.0-105.5 ppm (pyrazole-C4), δ 126.0-126.7 ppm (pyrazole-C5), δ 113.3-145.1 ppm (aromatic carbons) | [14] |
| IR (KBr) | ν 1668-1695 cm⁻¹ (C=O stretch), ν 3061-3157 cm⁻¹ (Ar C-H stretch), ν 1603-1655 cm⁻¹ (C=N stretch) | [6][9][13][14] |
| Mass Spec (EI) | m/z values corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns. | [11][14] |
Detailed NMR spectroscopic investigations, including 2D techniques like HMBC and HSQC, provide unambiguous assignment of all proton and carbon signals, which is crucial for verifying the regiochemistry of substitution on the pyrazole ring.[11][13]
Section 4: Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent celecoxib.[5][15] 1-Phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications.[1][2]
Derivatives of 1-Phenyl-1H-pyrazole-4-carbaldehyde have been extensively investigated for their anti-inflammatory and analgesic properties.[1][2][6][15][16] The aldehyde functionality allows for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases, which have shown significant biological activity.[6][16][17] For instance, certain substituted 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have exhibited potent anti-inflammatory effects comparable to the standard drug diclofenac sodium.[15][16]
The pyrazole nucleus is also associated with antimicrobial and antifungal activities.[1][6] The ability to readily modify the 4-carbaldehyde group enables the generation of diverse libraries of compounds for screening against various pathogens.
Beyond pharmaceuticals, 1-Phenyl-1H-pyrazole-4-carbaldehyde is a valuable intermediate in the agrochemical industry for the development of novel fungicides and herbicides.[1][2][18]
Caption: Key application areas.
Section 5: Safety and Handling
1-Phenyl-1H-pyrazole-4-carbaldehyde is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[19]
Table 3: Hazard and Precautionary Information
| Category | Information | References |
| Signal Word | Warning | [19] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [19][20][21] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[19][20][21] Store under an inert atmosphere.[20][21] | |
| First Aid | In case of contact with eyes, rinse cautiously with water for several minutes.[19][20] If on skin, wash with plenty of soap and water.[19][20] If inhaled, remove to fresh air.[19][20] |
It is imperative to handle this compound in a laboratory setting with appropriate engineering controls, such as a fume hood, and to use personal protective equipment to prevent exposure.[20]
References
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. [Link]
-
Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c - Indian Journal of Advances in Chemical Science. [Link]
-
Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]
-
1-Phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 952089 - PubChem. [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]
-
Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. [Link]
-
Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+% - Cole-Parmer. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [Link]
-
(PDF) 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta - Amanote Research. [Link]
-
3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Optional[MS (GC)] - Spectrum. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. [Link]
-
1-Phenyl-1H-pyrazole-4-carbaldehyde - PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-1H-pyrazole-4-carboxaldehyde, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijacskros.com [ijacskros.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 18. chemimpex.com [chemimpex.com]
- 19. fishersci.com [fishersci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.com [fishersci.com]
